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Abstract
This technical guide provides a comprehensive overview of the structural and functional

characteristics of the human parathyroid hormone fragment pTH(44-68). While extensive

research has focused on the N-terminal and full-length forms of parathyroid hormone, the mid-

region fragments, including pTH(44-68), have been less thoroughly characterized in terms of

their three-dimensional structure. This document synthesizes the available information

regarding the physicochemical properties, synthesis, and immunological recognition of pTH(44-

68). It is important to note that, to date, no empirical structural data from techniques such as

NMR spectroscopy or X-ray crystallography for this specific fragment has been published. The

structural information presented herein is therefore based on its primary sequence and

predictive models. This guide also details experimental protocols for its synthesis and its

application in immunoassays, providing a valuable resource for researchers investigating the

roles of PTH fragments.

Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The

full-length 84-amino acid hormone is processed into various circulating fragments. While the N-

terminal fragments are known to be biologically active through the PTH receptor 1 (PTH1R),

the functions of the C-terminal and mid-region fragments are less understood. The human

pTH(44-68) fragment, with the sequence Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-
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Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly, represents a significant portion of the

mid-region of the mature hormone. This fragment is of particular interest for its use in the

development of region-specific PTH immunoassays and for studying the processing and

potential biological activities of PTH C-terminal fragments.

Physicochemical Properties
The fundamental physicochemical properties of pTH(44-68) are summarized in the table below.

These values are derived from its amino acid composition.

Property Value

Amino Acid Sequence RDAGSQRPRKKEDNVLVESHEKSLG

Molecular Formula C117H199N41O41S0

Molecular Weight 2836.2 g/mol

Isoelectric Point (pI) 10.25 (Predicted)

Charge at pH 7 +5 (Predicted)

Extinction Coefficient 0 M-1cm-1 (Contains no Trp, Tyr, or Cys)

Solubility High in aqueous solutions

Structural Characteristics
Primary Structure
The primary structure of human pTH(44-68) consists of a 25-amino acid sequence: Arg-Asp-

Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-

Gly.

Secondary and Tertiary Structure
As of the latest literature review, there is no published experimental data from methods like

Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy that directly

characterizes the secondary or tertiary structure of the isolated pTH(44-68) fragment in

solution. Early studies on the full-length PTH in aqueous solution suggested a lack of extensive
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secondary structure.[1] However, the presence of helix-inducing solvents like trifluoroethanol

has been shown to induce helical structures in the N-terminal region of PTH.[1]

Based on its primary sequence, the pTH(44-68) fragment is predicted to be largely disordered

or adopt a random coil conformation in aqueous solution. This is consistent with studies on

other C-terminal fragments of PTH which appear to be devoid of significant secondary

structure.[1]

Immunological Structure: Epitope Mapping
Studies utilizing synthetic pentapeptides spanning the 44-68 sequence have demonstrated that

antibodies raised against pTH(44-68) in various animal species recognize a common, highly

hydrophilic pentapeptidic sequence.[2] This suggests that this specific region is exposed and

immunogenic, a characteristic often associated with flexible or unstructured regions of a

peptide.

Experimental Protocols
Solid-Phase Peptide Synthesis of hPTH-(44-68)
The following protocol is based on the method described by Rosenblatt et al. (1977).[3][4][5]

Workflow for Solid-Phase Synthesis of pTH(44-68)
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Coupling of next Boc-amino acid
(DCC/HOBt activation)

Repeat Deprotection, Neutralization,
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Cleavage from Resin and
Side-Chain Deprotection:

Anhydrous HF with Anisole

Extraction of Crude Peptide

Purification:
Gel Filtration Chromatography

(Sephadex G-25)
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Amino Acid Analysis,
TLC, Electrophoresis
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Solid-phase synthesis workflow for pTH(44-68).
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Methodology:

Resin Preparation: Start with chloromethylated polystyrene resin cross-linked with 1%

divinylbenzene.

First Amino Acid Attachment: Esterify the resin with the cesium salt of Boc-Gly-OH.

Peptide Chain Elongation:

Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in

dichloromethane (CH2Cl2).

Neutralization: Neutralize the resulting amine salt with 5% diisopropylethylamine (DIEA) in

CH2Cl2.

Coupling: Couple the next Boc-protected amino acid using dicyclohexylcarbodiimide

(DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents.

Repeat: Repeat the deprotection, neutralization, and coupling steps for each of the

subsequent 24 amino acids in the sequence. Side-chain protecting groups for trifunctional

amino acids (e.g., Arg(Tos), Asp(OBzl), Ser(Bzl), Gln(Mbh), Lys(2-Cl-Z), Glu(OBzl),

His(Tos)) are used as required.

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all

side-chain protecting groups simultaneously by treatment with anhydrous hydrogen fluoride

(HF) containing 10% anisole as a scavenger.

Purification:

Extract the crude peptide with trifluoroacetic acid and precipitate with ether.

Purify the crude peptide by gel filtration chromatography on a Sephadex G-25 column

equilibrated with 0.2 M acetic acid.

Analysis and Characterization:

Assess the purity of the final product by thin-layer chromatography (TLC) and high-voltage

paper electrophoresis.
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Confirm the amino acid composition by amino acid analysis after acid hydrolysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for PTH
Fragment Detection
The pTH(44-68) fragment can be used as an antigen to generate specific antibodies or as a

standard/competitor in immunoassays for the detection of C-terminal or mid-region PTH

fragments. A general indirect ELISA workflow is described below.

Workflow for Indirect ELISA using pTH(44-68)
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Indirect ELISA workflow for pTH(44-68) antibody detection.
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Methodology:

Coating: Dilute synthetic pTH(44-68) in a coating buffer (e.g., carbonate-bicarbonate buffer,

pH 9.6) to a concentration of 1-10 µg/mL. Add 100 µL to each well of a high-binding 96-well

microtiter plate. Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL of wash buffer (e.g., phosphate-buffered

saline with 0.05% Tween-20, PBS-T).

Blocking: Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS-T) to

each well. Incubate for 1-2 hours at room temperature.

Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of diluted primary

antibody (e.g., serum from an animal immunized with pTH(44-68)) to each well. Incubate for

1-2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary

antibody (e.g., horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG) to each well.

Incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 2.

Detection: Add 100 µL of a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine,

TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30

minutes).

Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Biological Activity and Signaling
Synthetic carboxyl-terminal fragments of PTH, including pTH(44-68), have been shown to not

compete for binding with the N-terminal radioligand PTH(1-34) to the PTH1R. Furthermore,

these fragments do not stimulate adenylyl cyclase activity in renal or bone cells, which is the
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classical signaling pathway for PTH(1-34). This indicates that pTH(44-68) does not interact with

the PTH1R in the same manner as the biologically active N-terminal domain.

Signaling Pathway Comparison

PTH(1-34) Signaling

pTH(44-68) Interaction

pTH(1-34) PTH1 Receptor Adenylyl Cyclase cAMP Protein Kinase A Biological Effects
(e.g., increased Ca2+)

pTH(44-68)

No Binding to
PTH1 Receptor

No Adenylyl Cyclase
Activation
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Comparison of signaling pathways for pTH(1-34) and pTH(44-68).

While pTH(44-68) is considered inactive at the PTH1R, some C-terminal fragments have been

suggested to have biological effects through a putative C-terminal PTH receptor, although this

remains an area of active research.

Conclusion
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The human parathyroid hormone fragment pTH(44-68) is a key tool for the development of

specific immunoassays for PTH and for studying the metabolism of the full-length hormone.

While its synthesis and basic physicochemical properties are well-established, a significant

knowledge gap exists regarding its precise three-dimensional structure. The available evidence

suggests a predominantly disordered conformation in aqueous solution. Future biophysical

studies, such as high-resolution NMR or circular dichroism spectroscopy, on this and other mid-

region and C-terminal PTH fragments are necessary to fully elucidate their structural

characteristics and to explore any potential non-classical biological roles. This guide provides a

foundational resource for researchers embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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